molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B571767
CAS No.: 1251033-27-8
M. Wt: 199.011
InChI Key: OHDYDXVLQKCZRK-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a bromine atom attached at the third position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly those targeting cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-aminopyrazole with a brominated pyrimidine derivative under acidic or basic conditions. Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDKs, which are crucial regulators of cell cycle progression. By binding to the ATP-binding site of these kinases, the compound effectively halts cell division, leading to apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as viral enzymes, to exert antiviral effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent inhibitor compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYDXVLQKCZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705388
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-27-8
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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